

AZ-5104: A Dichotomous Regulator of ROR γ and ROR γ T

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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

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An In-depth Technical Guide on the Dual Activities of a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound **AZ-5104**, focusing on its unique dichotomous activity as an agonist of Retinoic acid receptor-related Orphan Receptor gamma (ROR γ) and an indirect inverse agonist of ROR γ T, the T-cell specific isoform. **AZ-5104**, an active metabolite of the EGFR inhibitor osimertinib, presents a fascinating case study in dual-function pharmacology with significant implications for immunology and metabolic disease research.

Core Concepts: ROR γ and ROR γ T

The RORC gene gives rise to two distinct protein isoforms through alternative promoter usage: ROR γ and ROR γ T.^[1]

- ROR γ is predominantly expressed in metabolic tissues such as the liver, skeletal muscle, and adipose tissue, where it plays a crucial role in regulating glucose and lipid metabolism.
- ROR γ T is primarily found in immune cells, particularly T helper 17 (Th17) cells. It is the master transcriptional regulator for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17A and IL-17F.

Due to their distinct roles, ROR γ agonists are being explored for metabolic diseases, while ROR γ T inverse agonists are of high interest for treating autoimmune and inflammatory conditions.

The Dichotomous Nature of AZ-5104

AZ-5104 exhibits a unique dual activity profile. In non-immune cells, it directly binds to the ligand-binding domain of ROR γ and functions as an agonist. Conversely, in Th17 cells, it acts as an indirect inverse agonist of ROR γ T by inhibiting a key signaling pathway required for RORC expression, thereby suppressing Th17 cell function.

Agonistic Activity on ROR γ

In cellular contexts where ROR γ is the predominant isoform, such as the human hepatoma cell line HepG2, **AZ-5104** demonstrates clear agonistic properties. It has been shown to induce ROR γ -dependent transcription.^[1] Molecular docking studies indicate that **AZ-5104** occupies the ligand-binding domain of ROR γ with a significant docking score.^[1]

Indirect Inverse Agonist Activity on ROR γ T

In Th17 cells, the primary effect of **AZ-5104** is the downregulation of ROR γ T expression. This is not due to direct antagonism at the ROR γ T receptor but is a consequence of its activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor.^[1] By inhibiting EGFR, **AZ-5104** disrupts the downstream SRC-ERK-STAT3 signaling cascade, which is essential for the expression of ROR γ T and the differentiation and function of Th17 cells.^[1] This leads to a reduction in the production of Th17-related cytokines.

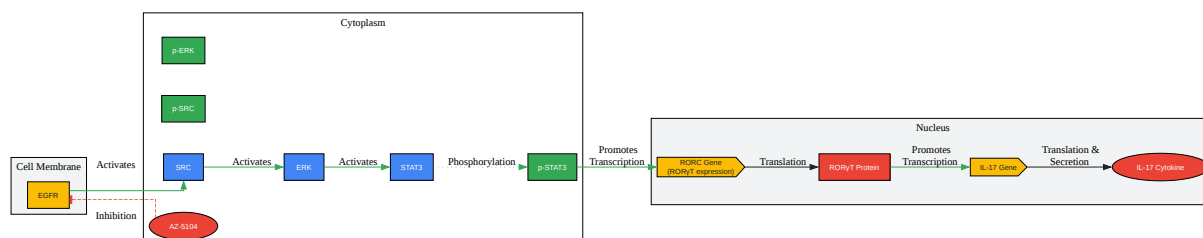
Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of **AZ-5104**.

Target	Activity	Parameter	Value	Cell Line/System
RORy	Agonist	Optimal Concentration for Transactivation	2 μ M	RORy-HepG2 reporter cell line
RORy	Binding	Molecular Docking Score (Free Energy of Binding)	-9.6 kcal/mol (mean)	In silico (PDB: 3L0J)
RORy	Binding	Molecular Docking Score (Free Energy of Binding)	-8.7 kcal/mol (mean)	In silico (PDB: 3B0W A)
RORy	Binding	Molecular Docking Score (Free Energy of Binding)	-8.5 kcal/mol (mean)	In silico (PDB: 3B0W B)
EGFR (WT)	Inhibitor	IC50	25 nM	Kinase Assay
EGFR (L858R)	Inhibitor	IC50	6 nM	Kinase Assay
EGFR (L858R/T790M)	Inhibitor	IC50	1 nM	Kinase Assay
EGFR (L861Q)	Inhibitor	IC50	1 nM	Kinase Assay

Signaling Pathways and Experimental Workflows

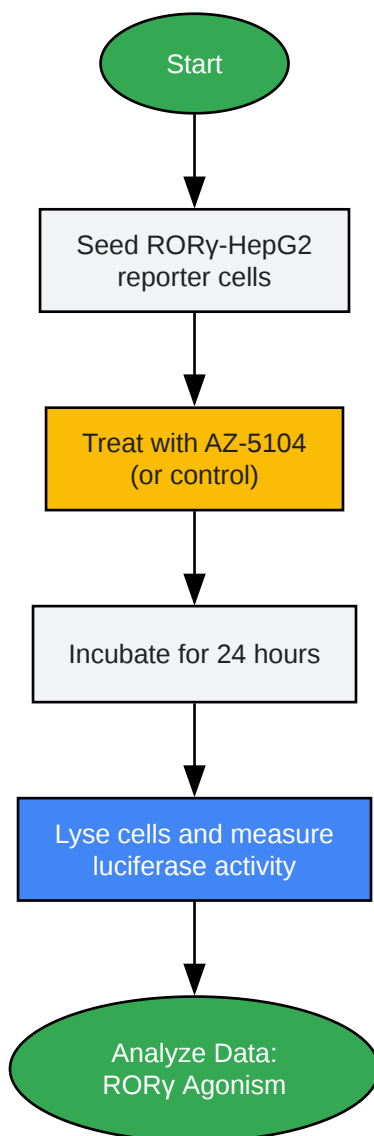
AZ-5104 Signaling Pathway in Th17 Cells



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Caption: **AZ-5104** inhibits EGFR, leading to decreased SRC-ERK-STAT3 signaling and reduced RORyT expression.

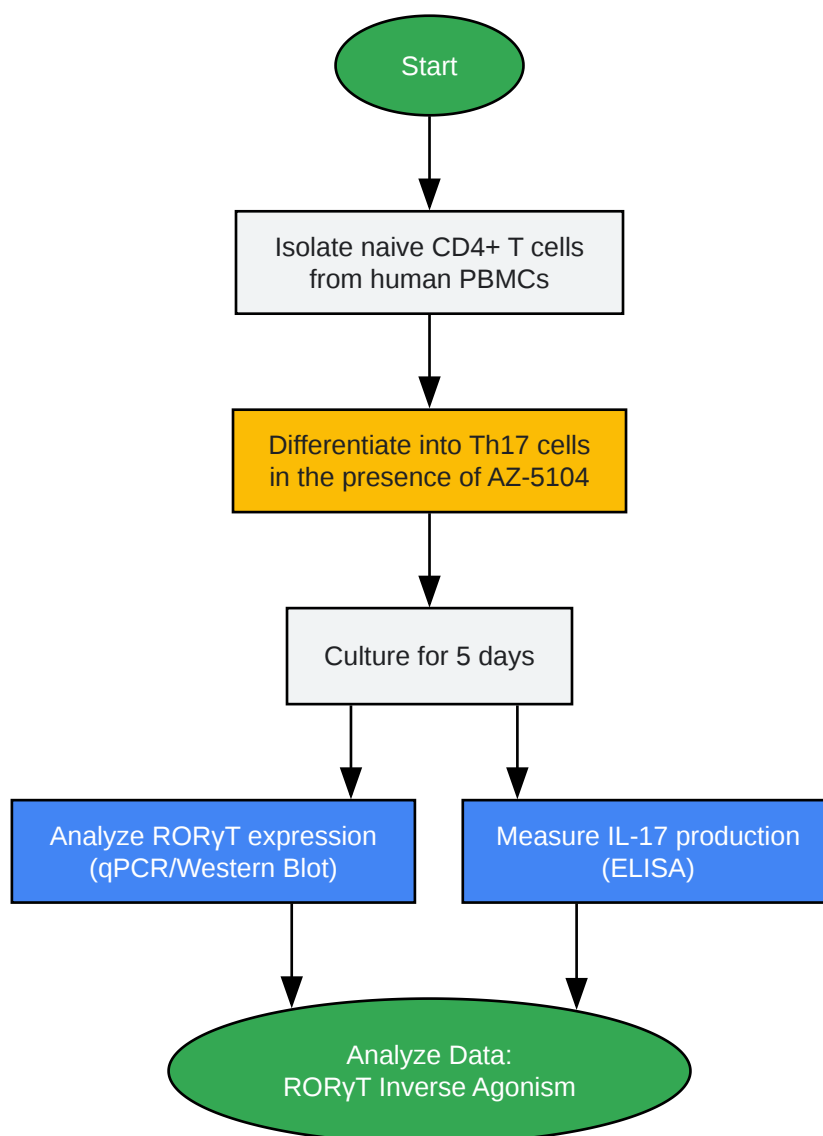
RORy Agonist Activity Experimental Workflow



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Caption: Workflow for assessing RORy agonist activity using a luciferase reporter assay.

RORyT Inverse Agonist Activity Experimental Workflow



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Caption: Workflow for evaluating the indirect inverse agonist effect of **AZ-5104** on RORγT in Th17 cells.

Detailed Experimental Protocols

RORγ Luciferase Reporter Assay

Objective: To quantify the agonist activity of **AZ-5104** on RORγ.

Materials:

- RORy-HepG2 reporter cell line (stably transfected with a ROR-responsive luciferase reporter construct)
- DMEM supplemented with 10% FBS, penicillin, and streptomycin
- **AZ-5104** (stock solution in DMSO)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

Protocol:

- Seed RORy-HepG2 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μ L of culture medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Prepare serial dilutions of **AZ-5104** in culture medium. The final concentrations should range from 0.1 μ M to 10 μ M. Include a vehicle control (DMSO).
- Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of **AZ-5104** or vehicle control.
- Incubate the plate for an additional 24 hours.
- Allow the plate to equilibrate to room temperature.
- Add 100 μ L of luciferase assay reagent to each well.
- Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the luciferase activity to a co-transfected control reporter or total protein content if applicable.

Human Th17 Cell Differentiation and Cytokine Analysis

Objective: To assess the effect of **AZ-5104** on ROR γ T expression and IL-17 production in differentiating Th17 cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naive CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
- Recombinant human IL-6, TGF- β , IL-1 β , and IL-23
- Anti-human CD3 and anti-human CD28 antibodies
- Anti-human IL-4 and anti-human IFN- γ neutralizing antibodies
- **AZ-5104** (stock solution in DMSO)
- 24-well cell culture plates
- ELISA kit for human IL-17A
- Reagents for RNA isolation, cDNA synthesis, and qPCR (for RORC expression)
- Reagents for Western blotting (for ROR γ T, p-SRC, p-ERK, p-STAT3)

Protocol:

- Isolate naive CD4+ T cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
- Coat a 24-well plate with anti-CD3 antibody (1 μ g/mL) overnight at 4°C.
- Wash the plate with sterile PBS.
- Seed the naive CD4+ T cells at a density of 1 x 10⁶ cells per well in 1 mL of culture medium.

- Add anti-CD28 antibody (1 µg/mL) to the culture.
- To induce Th17 differentiation, add the following cytokines and neutralizing antibodies: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-1β (10 ng/mL), IL-23 (10 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL).
- Add **AZ-5104** at various concentrations (e.g., 0.1 µM to 2 µM) or vehicle control (DMSO) to the respective wells.
- Incubate the cells at 37°C in a 5% CO₂ incubator for 5 days.
- For Cytokine Analysis (ELISA):
 - After 5 days, centrifuge the plate and collect the culture supernatants.
 - Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's protocol.
- For Gene Expression Analysis (qPCR):
 - Harvest the cells and isolate total RNA.
 - Synthesize cDNA and perform qPCR using primers specific for RORC and a housekeeping gene.
- For Protein Analysis (Western Blot):
 - For analysis of signaling pathway inhibition, treat the differentiating Th17 cells with **AZ-5104** for 1 hour before harvesting.
 - Lyse the cells and perform Western blot analysis using antibodies against RORγT, p-SRC, p-ERK, p-STAT3, and their total protein counterparts.

Conclusion

AZ-5104 represents a compelling pharmacological tool and a potential starting point for the development of novel therapeutics. Its dichotomous activity highlights the importance of understanding the cellular context and signaling pathways when evaluating the effects of a

compound. For researchers in immunology, **AZ-5104** serves as a valuable probe for dissecting the signaling requirements of Th17 cell differentiation. In the field of metabolic research, its agonistic effects on ROR γ warrant further investigation. This guide provides a foundational understanding and practical protocols for exploring the multifaceted nature of **AZ-5104**.

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References

- 1. The Dichotomous Nature of AZ5104 (an EGFR Inhibitor) Towards ROR γ and ROR γ T - PubMed [pubmed.ncbi.nlm.nih.gov]
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